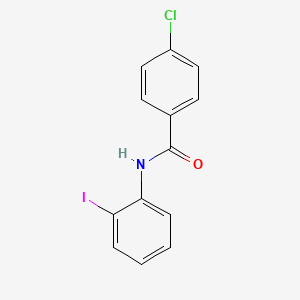

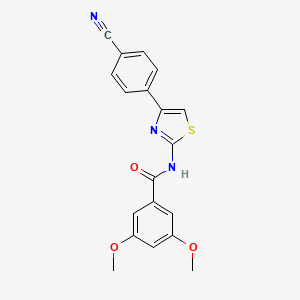

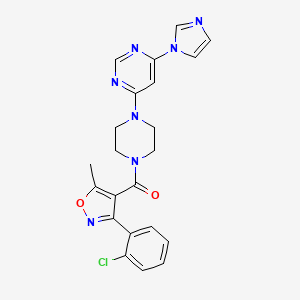

4-chloro-N-(2-iodophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

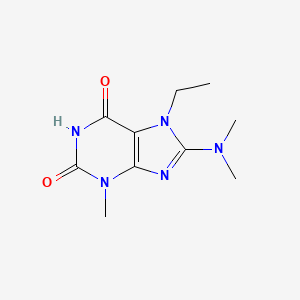

4-chloro-N-(2-iodophenyl)benzamide, also known as CI-976, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to a class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have a variety of effects on cellular metabolism and gene expression.

Aplicaciones Científicas De Investigación

Antipathogenic Activity

4-chloro-N-(2-iodophenyl)benzamide and its derivatives have been explored for their antipathogenic activities. A study by Limban et al. (2011) synthesized various thiourea derivatives of benzamides, including those with an iodophenyl group. These compounds showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, both known for biofilm formation. This indicates the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anti-Tubercular Properties

In the realm of anti-tubercular research, derivatives of benzamide, including those structurally similar to 4-chloro-N-(2-iodophenyl)benzamide, have been found effective. Nimbalkar et al. (2018) reported the synthesis of novel benzamide derivatives showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds also demonstrated non-toxicity against human cancer cell lines, indicating their safety and potential as anti-tubercular agents (Nimbalkar et al., 2018).

Synthesis and Structural Studies

4-chloro-N-(2-iodophenyl)benzamide derivatives have been a subject of interest in synthetic chemistry. Naidu and Sekar (2010) described the synthesis of benzoxazoles from N-(2-iodophenyl)benzamides. Their study highlights the importance of these compounds in facilitating efficient synthesis processes in organic chemistry (Naidu & Sekar, 2010).

Mosquito Larval Inhibitors

Research into benzamides, including structures similar to 4-chloro-N-(2-iodophenyl)benzamide, has also shown their effectiveness in controlling mosquito populations. Schaefer et al. (1978) identified certain benzamides as potent inhibitors of mosquito development, suggesting their use in controlling larval populations of specific mosquito species (Schaefer, Miura, Wilder, & Mulligan, 1978).

Molecular Interactions and Crystal Packing

Research on benzamides, including 4-chloro-N-(2-iodophenyl)benzamide, extends to understanding their molecular interactions and crystal packing. Mondal et al. (2018) analyzed the crystal structures of various benzamides to understand halogen-mediated noncovalent interactions. Their work contributes to the knowledge of supramolecular chemistry and the role of halogens in crystal packing of benzamides (Mondal, Shukla, Biswas, & Chopra, 2018).

Propiedades

IUPAC Name |

4-chloro-N-(2-iodophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClINO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDDEFUTPBIDLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-iodophenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,5-dimethoxybenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2720293.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2720301.png)

![2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2720302.png)

![4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2720304.png)

![4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2720311.png)